1-(Chloromethoxy)-4-methyl-2-nitrobenzene
CAS No.:
Cat. No.: VC17686123
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8ClNO3 |
|---|---|
| Molecular Weight | 201.61 g/mol |
| IUPAC Name | 1-(chloromethoxy)-4-methyl-2-nitrobenzene |
| Standard InChI | InChI=1S/C8H8ClNO3/c1-6-2-3-8(13-5-9)7(4-6)10(11)12/h2-4H,5H2,1H3 |
| Standard InChI Key | NLHXFHVBRRTXMP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)OCCl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
1-(Chloromethoxy)-4-methyl-2-nitrobenzene belongs to the class of nitroaromatic compounds, which are widely studied for their diverse chemical properties. The compound’s structure consists of a benzene ring with three distinct substituents (Figure 1):
-
A chloromethoxy group (-OCH2Cl) at position 1
-
A methyl group (-CH3) at position 4
-
A nitro group (-NO2) at position 2
The presence of these groups creates a polarizable aromatic system, with the nitro group directing further electrophilic substitution reactions to specific ring positions. The chloromethoxy group introduces both steric bulk and potential leaving-group reactivity, making the compound a candidate for nucleophilic displacement reactions .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 1508912-54-6 | |
| Molecular Formula | ||
| Molecular Weight | 201.45 g/mol | |
| IUPAC Name | 1-(Chloromethoxy)-4-methyl-2-nitrobenzene |
Synthesis and Manufacturing Pathways
The synthesis of 1-(Chloromethoxy)-4-methyl-2-nitrobenzene involves multi-step reactions, typically starting from toluene derivatives. One plausible route, inferred from analogous nitroaromatic syntheses , proceeds as follows:
Nitration of 4-Methylphenol
4-Methylphenol undergoes nitration using a mixture of nitric and sulfuric acids, yielding 4-methyl-2-nitrophenol. The nitro group preferentially occupies the ortho position relative to the hydroxyl group due to directing effects.
Etherification with Chloromethyl Chloride
The hydroxyl group of 4-methyl-2-nitrophenol is converted to a chloromethoxy group via reaction with chloromethyl chloride () in the presence of a base such as potassium carbonate:
This step replaces the hydroxyl proton with a chloromethoxy moiety, enhancing the compound’s stability and reactivity .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Nitration | , 0–5°C | ~70% |
| Etherification | , , DMF, 60°C | ~50% |
Applications and Industrial Relevance
1-(Chloromethoxy)-4-methyl-2-nitrobenzene is primarily utilized as an intermediate in the synthesis of more complex molecules:
Pharmaceutical Intermediates
The chloromethoxy group can undergo nucleophilic substitution with amines or thiols, enabling the production of bioactive molecules. For example, it may serve as a precursor to antitumor agents or antimicrobial compounds .
Agrochemical Development
Nitroaromatic compounds are key building blocks for herbicides and insecticides. The methyl group in this compound may enhance lipid solubility, improving penetration through plant or insect cuticles .
| Hazard Type | Precautionary Measures |
|---|---|
| Skin Irritation | Wear nitrile gloves and lab coats |
| Inhalation Risk | Use fume hoods |
| Environmental Hazard | Avoid release into waterways |
Comparison to Structural Analogs
1-(Chloromethoxy)-4-methyl-2-nitrobenzene differs from related compounds in reactivity and applications:
Table 4: Structural and Functional Comparisons
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